甲基-2-脱氧-β-D-核糖呋喃苷

描述

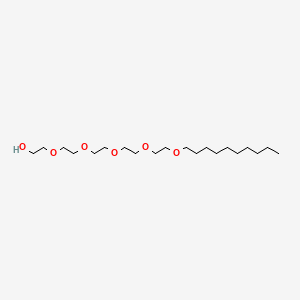

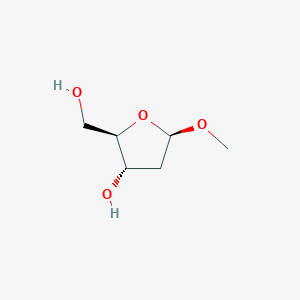

“Methyl-2-deoxy-beta-D-ribofuranoside” is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 . It is used primarily for research and development purposes . This compound is highly esteemed for its therapeutic prowess, particularly in the synthesis of nucleosides and nucleotides, contributing immensely to the production of acclaimed antiviral medications .

Synthesis Analysis

The synthesis of β-D-ribofuranosides involves a series of steps. A study shows that a series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . Another method involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside, which on tin-mediated allylation, gives a mixture of the 2-O-allyl and 3-O-allyl derivatives .Molecular Structure Analysis

The molecular structure of “Methyl-2-deoxy-beta-D-ribofuranoside” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H12O4/c1-9-6-2-4 (8)5 (3-7)10-6/h4-8H,2-3H2,1H3 .Physical And Chemical Properties Analysis

“Methyl-2-deoxy-beta-D-ribofuranoside” has a boiling point of 115-125 °C (Press: 0.45 Torr) and a predicted density of 1.24±0.1 g/cm3 . The compound has a molecular weight of 148.1571 .科学研究应用

结构和构象研究

- 13C−1H和13C−13C自旋耦合常数:甲基β-D-核糖呋喃苷和甲基2-脱氧-β-D-赤霉糖-2-醇(甲基-2-脱氧-β-D-核糖呋喃苷的一种变体)已通过核磁共振波谱学研究其自旋耦合常数。这项研究有助于理解它们的分子结构和构象,这对它们在各个科学领域的应用至关重要(Church, Carmichael, & Serianni, 1997)。

化学合成和修饰

- 核苷类似物的合成:该化合物已被用于合成各种核苷类似物。例如,它已被用作嘌呤和嘧啶5'-脱氧-5'-(二羟基膦基)-β-D-核糖苷类似物(AMP、GMP、IMP和CMP)的制备中间体。这些化合物对于理解细胞过程并具有潜在的治疗应用(Raju, Smee, Robins, & Vaghefi, 1989)。

高级碳水化合物研究

- 支链糖的合成:它已被用于合成支链糖,如甲基5-脱氧-3-C-羟甲基-2,3-O-异丙基亚甲基-β-DL-利克索呋喃苷和核糖苷衍生物。这些衍生物对于理解碳水化合物化学及其生物学作用至关重要(Kinoshita & Miwa, 1978)。

核苷酸化学研究

- 核苷酸的合成和修饰:甲基-2-脱氧-β-D-核糖呋喃苷在各种核苷酸的合成和修饰中发挥作用。例如,其衍生物已被用于高效制备2-硝基咪唑核苷,这是缺氧PET示踪剂的前体,在医学成像和癌症研究中非常重要(Křížková, Wieczorek, & Hammerschmidt, 2016)。

分子生物学和酶学

- 抗病毒和细胞静止特性:该化合物已被研究其衍生物的抗病毒和细胞静止特性。例如,从中合成的天然杂环碱基的3'-脱氧-3'-氟和2'-氮化-3'-氟-2',3'-二脱氧-D-核糖苷对多种肿瘤细胞系和DNA/RNA病毒表现出潜力(Mikhailopulo et al., 1991)。

安全和危害

When handling “Methyl-2-deoxy-beta-D-ribofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]([C@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965550 | |

| Record name | Methyl 2-deoxy-beta-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2-deoxy-beta-D-ribofuranoside | |

CAS RN |

51255-18-6 | |

| Record name | Methyl 2-deoxy-β-D-erythro-pentofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-deoxy-beta-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)

![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)